molecular formula C18H13ClFNOS B444044 (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 351156-96-2

(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B444044
CAS No.: 351156-96-2
M. Wt: 345.8g/mol
InChI Key: VECLGWJPYSXYOQ-UHFFFAOYSA-N
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Description

The compound (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic molecule that combines a benzothiophene moiety with a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Core: Starting with a halogenated thiophene, such as 3-chloro-6-fluorothiophene, undergoes cyclization with appropriate reagents to form the benzothiophene core.

    Attachment of the Isoquinoline Moiety: The benzothiophene core is then reacted with a dihydroisoquinoline derivative under conditions that facilitate the formation of the methanone linkage. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: Halogen atoms in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for sulfoxidation.

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiophene moiety can engage in π-π stacking interactions, while the dihydroisoquinoline part can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (3-chloro-6-fluoro-1-benzothiophen-2-yl)methanone: Lacks the dihydroisoquinoline moiety, making it less complex.

    (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

Uniqueness

The combination of benzothiophene and dihydroisoquinoline in (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone provides a unique scaffold that can interact with a variety of biological targets, making it a versatile compound in scientific research.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECLGWJPYSXYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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